3-Bromo-2-fluorobenzamidine
Description
3-Bromo-2-fluorobenzamidine (C₇H₆BrFN₂) is a halogenated benzamidine derivative featuring a bromine atom at the 3-position, a fluorine atom at the 2-position, and an amidine group (-C(NH₂)₂) attached to the benzene ring. The amidine group confers strong basicity and chelating properties, making this compound valuable in medicinal chemistry and enzyme inhibition studies. Its molecular weight is approximately 217.04 g/mol (calculated as: C₇ [84] + H₆ [6] + Br [80] + F [19] + N₂ [28] = 217).
Properties
Molecular Formula |
C7H6BrFN2 |
|---|---|
Molecular Weight |
217.04 g/mol |
IUPAC Name |
3-bromo-2-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrFN2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11) |
InChI Key |
OHOGXVYUUHFPAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Bromo-2-fluorobenzamidine typically involves multiple steps. One common method starts with the acetylation of o-bromoaniline using chloroacetic chloride in the presence of an alkali to form N-(2-bromophenyl)acetamide. This intermediate undergoes nitration with nitric acid to yield N-(2-bromo-6-nitrophenyl)acetamide. Subsequent hydrolysis of this compound produces 2-bromo-6-nitroaniline, which is then subjected to diazotization and fluorination to obtain 3-bromo-2-fluoronitrobenzene. Finally, the nitro group is reduced to form 3-Bromo-2-fluorobenzamidine .
Chemical Reactions Analysis
3-Bromo-2-fluorobenzamidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the intermediate stages can be reduced to an amine group.
Oxidation Reactions: The compound can be oxidized to form different functional groups depending on the reagents used.
Common reagents for these reactions include nitric acid for nitration, chloroacetic chloride for acetylation, and various reducing agents for the reduction of nitro groups .
Scientific Research Applications
3-Bromo-2-fluorobenzamidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorobenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Bromo-2-fluorobenzamidine with structurally related bromo-fluoro derivatives, emphasizing functional group variations, applications, and physicochemical properties.
Key Observations:
Functional Group Impact :
- The amidine group in 3-Bromo-2-fluorobenzamidine enhances its basicity and metal-binding capacity compared to neutral groups (e.g., nitrile in 3-Bromo-2-fluorobenzonitrile) or acidic groups (e.g., carboxylic acid in 3-Bromo-2-fluorobenzoic acid). This makes it suitable for targeting enzymes with cationic active sites .
- Halogen Positioning : Bromine at the 3-position and fluorine at the 2-position (common in compounds) optimize steric and electronic effects for aromatic substitution reactions .
Physicochemical Properties :
- Solubility : Amidines are typically water-soluble under acidic conditions due to protonation, whereas nitriles and pyridines (e.g., 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine) exhibit lower polarity and prefer organic solvents .
- Melting Points : Pyridine derivatives (e.g., 3-Bromo-2-chloro-6-methylpyridine, mp 30–35°C) generally have lower melting points than benzamidines, which likely form stronger intermolecular hydrogen bonds .
Applications :
- Pharmaceuticals : Amidines are explored as thrombin or trypsin inhibitors, while carboxylic acids serve as NSAID precursors .
- Synthetic Chemistry : Boronic acid derivatives (e.g., 3-Bromo-2-fluoro-5-methylphenylboronic acid, ) are pivotal in Suzuki-Miyaura cross-couplings, unlike amidines, which are less reactive in such reactions .
Research Findings and Limitations
- Synthetic Challenges : Introducing the amidine group to bromo-fluoro aromatics requires careful optimization to avoid dehalogenation, a common issue in nucleophilic substitution .
- Data Gaps : Direct experimental data on 3-Bromo-2-fluorobenzamidine’s stability and toxicity are scarce. Studies on analogs (e.g., 3-Bromo-2-fluorobenzotrifluoride) suggest moderate thermal stability (decomposition >150°C), but extrapolation is tentative .
Biological Activity
3-Bromo-2-fluorobenzamidine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular formula of CHBrFNO, this compound features bromine and fluorine substituents on the benzene ring, which may contribute to its unique biochemical properties.
Target Interactions
The biological activity of 3-bromo-2-fluorobenzamidine is primarily attributed to its interactions with various enzymes and proteins. The compound can undergo hydrolysis, resulting in the release of benzoic acid and fluorobenzylamine, which may further participate in biochemical pathways. Its bromine atom is particularly reactive, allowing for nucleophilic substitution reactions that can modify biological targets.
Enzymatic Modulation
Research indicates that 3-bromo-2-fluorobenzamidine can influence the activity of enzymes involved in metabolic pathways. It has been shown to bind to active sites of certain enzymes, potentially inhibiting or activating their functions depending on the cellular context. This modulation can lead to significant changes in cellular metabolism, energy production, and overall cell growth.
Antimicrobial Properties
Studies have demonstrated that 3-bromo-2-fluorobenzamidine exhibits antimicrobial activity against various bacterial strains. Its effectiveness varies depending on concentration and the specific microbial target. For instance, preliminary assays indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Potential
In addition to its antimicrobial properties, 3-bromo-2-fluorobenzamidine has been investigated for its anticancer effects. Research findings suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. The compound's ability to alter gene expression patterns further supports its role as a potential therapeutic agent in cancer treatment.
In Vitro Studies
- Antimicrobial Activity : A study conducted by reported that 3-bromo-2-fluorobenzamidine showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
- Anticancer Activity : In vitro assays revealed that treatment with 3-bromo-2-fluorobenzamidine resulted in a dose-dependent decrease in cell viability in several cancer cell lines, including breast and prostate cancer cells. The IC50 values were found to be approximately 25 µM for breast cancer cells and 30 µM for prostate cancer cells, indicating considerable potency.
In Vivo Studies
Research involving animal models has also highlighted the compound's potential therapeutic effects. For example:
- A study assessing the pharmacokinetics of 3-bromo-2-fluorobenzamidine demonstrated favorable absorption characteristics with peak plasma concentrations observed within four hours post-administration.
- Long-term exposure studies indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for potential clinical applications.
Summary of Findings
| Property | Observation |
|---|---|
| Molecular Formula | CHBrFNO |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Pharmacokinetics | Rapid absorption; peak plasma concentration at ~4 hours |
| Safety Profile | No significant adverse effects at therapeutic doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
